molecular formula C8H7BrF2O B6275578 (1S)-1-(4-bromophenyl)-2,2-difluoroethan-1-ol CAS No. 887781-85-3

(1S)-1-(4-bromophenyl)-2,2-difluoroethan-1-ol

Cat. No.: B6275578
CAS No.: 887781-85-3
M. Wt: 237.04 g/mol
InChI Key: MACLWDXHRYFAPX-ZETCQYMHSA-N
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Description

(1S)-1-(4-bromophenyl)-2,2-difluoroethan-1-ol is an organic compound characterized by the presence of a bromophenyl group and two fluorine atoms attached to an ethan-1-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(4-bromophenyl)-2,2-difluoroethan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzaldehyde and difluoroethanol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield, reduce production costs, and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(4-bromophenyl)-2,2-difluoroethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.

    Substitution: The bromine atom in the compound can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium hydroxide or ammonia can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or hydrocarbons.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(1S)-1-(4-bromophenyl)-2,2-difluoroethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S)-1-(4-bromophenyl)-2,2-difluoroethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S)-1-(4-bromophenyl)-2,2-difluoroethan-1-ol is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

CAS No.

887781-85-3

Molecular Formula

C8H7BrF2O

Molecular Weight

237.04 g/mol

IUPAC Name

(1S)-1-(4-bromophenyl)-2,2-difluoroethanol

InChI

InChI=1S/C8H7BrF2O/c9-6-3-1-5(2-4-6)7(12)8(10)11/h1-4,7-8,12H/t7-/m0/s1

InChI Key

MACLWDXHRYFAPX-ZETCQYMHSA-N

Isomeric SMILES

C1=CC(=CC=C1[C@@H](C(F)F)O)Br

Canonical SMILES

C1=CC(=CC=C1C(C(F)F)O)Br

Purity

95

Origin of Product

United States

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